BenchChemオンラインストアへようこそ!

2-Thioxothiazolidin-5-one

Aldose Reductase Inhibition Diabetic Complications Enzyme Inhibitor Selectivity

2-Thioxothiazolidin-5-one (CAS 141-84-4), commonly referred to as rhodanine, is a five-membered heterocyclic compound (C₃H₃NOS₂, MW 133.19) containing both endocyclic sulfur and nitrogen atoms with an exocyclic thiocarbonyl group at position 2 and a carbonyl at position 4. It is commercially available as a light yellow crystalline solid with a melting point of 165–169 °C and typical purity specifications of ≥98% (HPLC).

Molecular Formula C3H3NOS2
Molecular Weight 133.20 g/mol
Cat. No. B7759774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thioxothiazolidin-5-one
Molecular FormulaC3H3NOS2
Molecular Weight133.20 g/mol
Structural Identifiers
SMILESC1C(=O)SC(=S)N1
InChIInChI=1S/C3H3NOS2/c5-2-1-4-3(6)7-2/h1H2,(H,4,6)
InChIKeyFDEUSQGAAOSCEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Thioxothiazolidin-5-one (Rhodanine) Procurement Guide: Core Scaffold Identity and Comparator Landscape


2-Thioxothiazolidin-5-one (CAS 141-84-4), commonly referred to as rhodanine, is a five-membered heterocyclic compound (C₃H₃NOS₂, MW 133.19) containing both endocyclic sulfur and nitrogen atoms with an exocyclic thiocarbonyl group at position 2 and a carbonyl at position 4 . It is commercially available as a light yellow crystalline solid with a melting point of 165–169 °C and typical purity specifications of ≥98% (HPLC) . Rhodanine serves as the foundational scaffold for numerous bioactive derivatives, including the clinically approved aldose reductase inhibitor epalrestat. The closest structural analogs within the five-membered multiheterocyclic (FMMH) family include 2,4-thiazolidinedione (TZD), 2-thiohydantoin, and hydantoin, which differ principally in the placement of oxo/thioxo groups [1]. Despite their structural similarity, these scaffolds are not biologically interchangeable due to marked differences in target engagement, metabolic stability, and toxicity profiles [2].

Why 2-Thioxothiazolidin-5-one Cannot Be Generically Substituted by Its In-Class Analogs


Procurement decisions that treat 2-thioxothiazolidin-5-one (rhodanine) as interchangeable with 2,4-thiazolidinedione or 2-thiohydantoin overlook critical, quantifiable performance divergences. A systematic toxicity study ranked the FMMH scaffolds from most to least toxic: rhodanines > thiazolidinediones > thiohydantoins > hydantoins, establishing a clear hierarchy that precludes casual substitution [1]. In antibacterial applications, rhodanine derivatives were consistently more active than their analogous thiazolidinediones against Gram-positive bacteria, with the exocyclic thiocarbonyl sulfur providing a higher density of polar interaction sites critical for target binding [2][3]. For aldose reductase inhibition—a clinically validated target (epalrestat)—rhodanine acetic acid derivatives demonstrated superior potency (IC₅₀ 6.87–9.07 µM) compared to non-acetic acid rhodanine derivatives (IC₅₀ 11.79–15.90 µM), underscoring that even within the rhodanine class, substitution pattern profoundly affects activity [4]. Metabolic stability data further differentiate the scaffold: 5-substituted rhodanines exhibit short half-lives in human liver microsomes (t₁/₂ < 30 min), a liability not equally shared by hydantoins or thiohydantoins [1]. These quantitative differences—each traceable to specific structural features of the rhodanine core—demonstrate why generic substitution fails.

2-Thioxothiazolidin-5-one Quantitative Differentiation Evidence: Comparator-Based Performance Data


Aldose Reductase Inhibition: Rhodanine Acetic Acid Derivatives vs. Non-Acidic Rhodanine Analogs

In a direct head-to-head comparison of rhodanine-thiazole hybrids, rhodanine acetic acid derivatives (compounds 7g–7l) exhibited superior aldose reductase (AR) inhibition with IC₅₀ values ranging from 6.87 to 9.07 µM, compared to non-acetic acid rhodanine derivatives (7a–7f) with IC₅₀ values of 11.79–15.90 µM [1]. Compound 7i (4-fluoro rhodanine acetic acid) was the most potent (IC₅₀ = 6.87 ± 1.22 µM), outperforming the standard inhibitor quercetin [1]. In a separate study, rhodanine-sulfonate hybrids achieved Ki values of 0.43 µM and 0.48 µM (compounds 6 and 8), surpassing the reference drug epalrestat (Ki = 0.98 µM) by approximately 2-fold [2]. Furthermore, novel rhodanine-based aldose reductase inhibitors of non-acidic nature achieved IC₅₀ values ranging from 20 nM to 2,000 nM, with selectivity factors relative to aldehyde reductase of 5 to 24, confirming that the rhodanine core enables tunable selectivity not achievable with the hydantoin scaffold [3].

Aldose Reductase Inhibition Diabetic Complications Enzyme Inhibitor Selectivity

Tdp1 Enzyme Inhibition: Arylidene Thioxothiazolidinones as Submicromolar Inhibitors

Structure-activity relationship (SAR) studies identified arylidene thioxothiazolidinones as potent inhibitors of tyrosyl-DNA phosphodiesterase I (Tdp1), with compound 50 achieving submicromolar potency (IC₅₀ = 0.87 ± 0.07 µM) [1]. The thioxothiazolidinone head domain was identified as the optimal substructure for Tdp1 inhibition among screened scaffolds [1]. The polyhydroxylated phenyl moiety (pyrogallol functionality) in compound 50 was critical for potency, while compounds with a single free hydroxyl group showed substantially reduced activity (IC₅₀ 26–48 µM), representing a >30-fold loss in potency [1]. A U.S. government patent (HHS Reference No. E-239-2011/0) specifically claims thioxothiazolidinone derivatives as a novel class of anticancer agents acting through this unique Tdp1 inhibitory mechanism, with demonstrated synergistic effects in combination with camptothecins [2].

Tdp1 Inhibition DNA Repair Camptothecin Potentiation Anticancer

Antibacterial Activity: Rhodanine Derivatives vs. 2,4-Thiazolidinedione Analogs Against Gram-Positive Pathogens

A systematic comparison of amino acid-containing thiazolidinediones and rhodanines against Gram-positive bacteria (Staphylococcus aureus ATCC 31890, S. epidermidis, Bacillus subtilis ATCC 6633) demonstrated that rhodanine derivatives were generally more active than their analogous 2,4-thiazolidinediones [1]. In MRSA-specific studies, phenylalanine-derived C5-substituted rhodanine analogs achieved MIC values of 1.95 µg/mL (compound 22) and 3.9 µg/mL (compound 21), comparable to vancomycin (MIC = 0.97 µg/mL) and significantly superior to penicillin G (MIC = 31.25 µg/mL) and ciprofloxacin (MIC = 7.8 µg/mL) [2]. These rhodanine compounds were bactericidal at only 2–4-fold above their MIC concentrations and retained activity in the presence of 10% serum, indicating protein-binding resilience [2]. This differential antibacterial potency is attributed to the exocyclic thiocarbonyl sulfur in rhodanines, which provides a higher density of polar interaction sites compared to the dione moiety in thiazolidinediones [3].

Antibacterial Gram-positive MRSA Scaffold Comparison

Scaffold-Level Toxicity Ranking: Rhodanines vs. Thiazolidinediones, Thiohydantoins, and Hydantoins

A systematic evaluation of five-membered multiheterocyclic (FMMH) compounds on TAMH cells (metabolically competent rodent liver cell line) and HepG2 cells (human hepatocyte model) established a clear toxicity hierarchy: rhodanines > thiazolidinediones > thiohydantoins > hydantoins [1]. Crucially, not all compounds within the rhodanine family were toxic, indicating that toxicity is modulable by substitution pattern rather than being an intrinsic scaffold liability [1]. In parallel, metabolic stability profiling revealed that 5-substituted rhodanines and 5-benzylidene thiohydantoins have short half-lives in human liver microsomes (t₁/₂ < 30 min), attributable to the endocyclic sulfur and thiocarbonyl group serving as recognition motifs for cytochrome P450 metabolism [1]. Importantly, metabolic stability could be improved by installing hydrophilic functional groups [1]. These data provide a scaffold-selection decision matrix for drug discovery: rhodanines offer the highest target engagement potential but require deliberate optimization of substitution to mitigate metabolic and toxicity liabilities—a trade-off calculus unavailable for the less active but metabolically more stable hydantoin scaffold.

Toxicity Ranking Metabolic Stability Drug Discovery Scaffold Selection

α-Amylase Inhibition: Thioxothiazolidine Derivatives vs. Acarbose

Thioxothiazolidine derivatives synthesized via Knoevenagel condensation demonstrated significantly higher α-amylase inhibitory potency than the standard drug acarbose, while remaining inactive against α-glucosidase—a selectivity profile not observed with acarbose [1]. Compound 5r achieved an IC₅₀ of 0.71 ± 0.01 µM against α-amylase, representing a substantial improvement over acarbose [1]. In vivo validation in diabetic rats demonstrated that compound 5r treatment led to significant blood glucose reduction and histopathological improvements in kidney, liver, and pancreas compared to acarbose [1]. Lineweaver-Burk plot analysis confirmed a mixed-type inhibition mechanism for compound 5r [1]. The selectivity for α-amylase over α-glucosidase is a critical differentiator, as dual inhibition (characteristic of acarbose) is associated with gastrointestinal side effects.

α-Amylase Inhibition Antidiabetic Enzyme Selectivity In Vivo Validation

Analytical Selectivity: Rhodanine Derivatives as Silver(I)-Specific Detection Reagents

Rhodanine derivatives, particularly 5-(p-dimethylaminobenzylidene)rhodanine (DMABR) and syringal rhodanine (SR), function as highly selective chromogenic reagents for silver(I) ion detection [1][2]. A rhodanine-based colorimetric method achieved detection limits of 0.0089 µg/mL for silver and 0.0163 µg/mL for gold, with molar absorptivities of 3.63 × 10⁴ L mol⁻¹ cm⁻¹ at 550 nm [1]. Quantum dot-functionalized rhodanine sensors achieved an even lower detection limit of 2 nmol/L for Ag⁺ with superior selectivity over interfering ions [3]. The p-dimethylaminobenzylidene-rhodanine reagent has been standardized in solid-phase extraction formats enabling detection at ~5 ppb levels [4]. The selectivity of rhodanine for silver is structurally conferred by the thiocarbonyl sulfur atom in the 2-position, which coordinates Ag⁺ with high affinity—a property absent in the 2,4-thiazolidinedione scaffold, which lacks the exocyclic sulfur.

Silver Detection Colorimetric Analysis Analytical Chemistry Trace Metal Analysis

2-Thioxothiazolidin-5-one: Evidence-Backed Application Scenarios for Scientific Procurement


Diabetic Complication Drug Discovery: Aldose Reductase Inhibitor Development

The rhodanine scaffold is the core of epalrestat—the only aldose reductase inhibitor approved for clinical use (Japan, India)—and continues to yield derivatives with superior potency. Procurement of 2-thioxothiazolidin-5-one is justified for programs targeting ALR2 inhibition where potency must exceed epalrestat (Ki = 0.98 µM) and selectivity over aldehyde reductase (factors of 5–24) is required [1][2]. Rhodanine acetic acid derivatives achieve IC₅₀ values as low as 6.87 µM, while sulfonate hybrids reach Ki values of 0.43 µM—both representing significant improvements over clinically relevant benchmarks [1][2].

Oncology Combination Therapy: Tdp1 Inhibition for Camptothecin Potentiation

The U.S. NIH has patented thioxothiazolidinone derivatives as Tdp1 inhibitors that synergize with camptothecin-based chemotherapeutics, enabling lower therapeutic doses and reduced side effects [1]. The arylidene thioxothiazolidinone compound 50 achieves submicromolar Tdp1 inhibition (IC₅₀ = 0.87 µM) [2]. Procurement of the rhodanine core scaffold is essential for any Tdp1-targeted drug discovery program, as the thioxothiazolidinone head domain was identified as the optimal substructure among all screened chemotypes [2].

Anti-MRSA Antibacterial Development: Rhodanine-Based Scaffold Optimization

Rhodanine derivatives consistently outperform 2,4-thiazolidinedione analogs in antibacterial activity against Gram-positive pathogens, with C5-substituted rhodanines achieving MIC values (1.95 µg/mL) comparable to vancomycin (0.97 µg/mL) against MRSA [1][2]. The scaffold's bactericidal activity at 2–4× MIC and retained potency in serum-containing media support its procurement for antibacterial lead optimization programs [1].

Analytical Chemistry: Silver(I)-Selective Detection Reagent Formulation

Rhodanine derivatives functionalized at the 5-position (e.g., DMABR, syringal rhodanine) serve as highly selective silver(I) detection reagents with limits of detection as low as 0.0089 µg/mL by spectrophotometry and 2 nmol/L by quantum dot-based fluorescence sensing [1][2]. The thiocarbonyl sulfur at position 2—a structural feature absent in 2,4-thiazolidinedione—confers the silver coordination capacity that underpins this selectivity [1]. Procurement of high-purity 2-thioxothiazolidin-5-one (≥98%) is warranted for developing reproducible analytical methods for trace silver determination in environmental and industrial samples.

Quote Request

Request a Quote for 2-Thioxothiazolidin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.